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Compound of Interest

Compound Name:
2-[2-(4-

Nonylphenoxy)ethoxy]ethanol

Cat. No.: B032869 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the nonionic

surfactant 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, a compound of interest in various chemical

and biological applications. This document outlines the key spectral characteristics obtained

through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR)

spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FTIR, and

Mass Spectrometry analyses of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ) ppm Multiplicity Assignment

7.10 d Ar-H

6.80 d Ar-H

3.75 t -OCH₂CH₂OH

3.60 m -OCH₂CH₂O-

2.55 t Ar-CH₂-

1.55 m -CH₂- (alkyl chain)

1.25 m -CH₂- (alkyl chain)

0.85 t -CH₃ (alkyl chain)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

156.0 Ar-C-O

143.5 Ar-C-alkyl

128.0 / 114.0 Ar-C

72.5 / 70.0 / 61.0 -OCH₂CH₂-

32.0–14.0 Alkyl carbons

Table 3: FTIR Spectroscopic Data
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Wavenumber (cm⁻¹) Assignment

3370 O-H stretch

2900 C-H alkyl stretch

1610 Ar C=C stretch

1240 Ar-O-C stretch

1100 C-O-C ether stretch

Table 4: Mass Spectrometry Data

m/z Assignment

308.2351 [M]⁺ (Molecular Ion)[1]

179 [C₁₁H₁₅O]⁺ (Nonylphenol fragment)

133 [C₆H₅OCH₂CH₂O]⁺

Experimental Protocols
The following are representative experimental protocols for the spectroscopic analysis of 2-[2-
(4-Nonylphenoxy)ethoxy]ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton/carbon environments of the

molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Dissolve approximately 10-20 mg of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol in 0.5-0.7 mL of

a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

Transfer the solution to a 5 mm NMR tube.
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¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, as required for adequate signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃

at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance

(ATR) accessory.
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Sample Preparation:

For liquid samples, a small drop of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol is placed directly

onto the ATR crystal.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum.

The instrument software automatically subtracts the background from the sample spectrum.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Analysis:

Identify characteristic absorption bands and assign them to specific functional groups (e.g.,

O-H, C-H, C=C, C-O-C). The C-O-C ether linkage in the polyethylene glycol chain is a key

analytical band.[2][3]

High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the precise molecular weight and elemental composition, and to study

fragmentation patterns for structural elucidation.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight

(TOF) instrument, often coupled with a liquid chromatography system (LC-MS).[4][5]

Sample Preparation:

Prepare a dilute solution of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol in a suitable solvent

(e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
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If using LC-MS, the sample is injected into the LC system for separation prior to mass

analysis. For direct infusion, the sample solution is introduced directly into the mass

spectrometer's ion source.

Mass Spectrometry Parameters:

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for

nonylphenol ethoxylates, often forming ammonium adducts [M+NH₄]⁺.[4]

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-

500).

Resolution: Set to a high resolving power (e.g., >60,000) to enable accurate mass

measurements.

Collision Energy (for MS/MS): If fragmentation data is desired, select the precursor ion (e.g.,

the molecular ion) and apply a suitable collision energy to induce fragmentation.

Data Analysis:

Determine the accurate mass of the molecular ion and use it to calculate the elemental

formula. The measured mass should be within a few ppm of the theoretical mass.

Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as

the nonylphenol and ethoxy chain fragments.[1]

Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of 2-[2-(4-
Nonylphenoxy)ethoxy]ethanol.

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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